2-(3,3-Dimethyl-2-oxiranyl)pyridine

Physicochemical Profiling Drug Likeness Medicinal Chemistry

2-(3,3-Dimethyl-2-oxiranyl)pyridine delivers a gem‑dimethyl trisubstituted epoxide electrophile inaccessible from the common monosubstituted analogue. This steric and electronic differentiation enables quaternary‑carbon β‑amino alcohol synthesis, JH‑mimetic fragment screening, and Thorpe–Ingold kinetic studies. No published bioactivity exists—offering first‑to‑publish novelty. Ideal for asymmetric catalysis ligand design and epoxide‑targeted probe discovery. Request bulk pricing today.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 156215-83-7
Cat. No. B141617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethyl-2-oxiranyl)pyridine
CAS156215-83-7
SynonymsPyridine, 2-(3,3-dimethyloxiranyl)- (9CI)
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1(C(O1)C2=CC=CC=N2)C
InChIInChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3
InChIKeyBHJKFSNKJLFHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethyl-2-oxiranyl)pyridine (CAS 156215-83-7) – Baseline Identification for Sourcing and Research Procurement


2-(3,3-Dimethyl-2-oxiranyl)pyridine (CAS 156215-83-7) is a heterocyclic epoxide in which a pyridine ring is substituted at the 2-position with a 3,3-dimethyloxirane moiety (molecular formula C₉H₁₁NO; molecular weight 149.19 g·mol⁻¹). The compound possesses a predicted density of 1.1±0.1 g·cm⁻³, a predicted boiling point of 230.0±20.0 °C at 760 mmHg, a predicted LogP of 0.74, and a flash point of 83.7±12.0 °C [REFS-1; REFS-2]. Its defining structural feature—a gem‑dimethyl group on the oxirane ring—distinguishes it from the widely studied unsubstituted parent compound 2‑(oxiran‑2‑yl)pyridine (CAS 55967-94-7) and creates a sterically and electronically differentiated epoxide electrophile. The compound was first reported in the primary literature via a lithiation-based synthesis of 2‑oxiranyl pyridines [1] and belongs to the broader class of 2‑oxiranyl‑azaarenes that serve as precursors to chiral β‑amino alcohol ligands for asymmetric catalysis [2].

Why 2-(3,3-Dimethyl-2-oxiranyl)pyridine Cannot Be Freely Substituted by Simpler 2-Oxiranyl-Pyridine Analogs


The 3,3‑dimethyl substitution on the oxirane ring of 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine creates a trisubstituted terminal epoxide that is fundamentally distinct from the monosubstituted epoxide present in 2‑(oxiran‑2‑yl)pyridine (CAS 55967-94-7). This structural difference directly modulates the electrophilic reactivity, regioselectivity of ring‑opening, and steric environment of the epoxide carbon [REFS-1; REFS-2]. In the widely studied 2‑oxiranyl‑pyridine system, the epoxide is a terminal monosubstituted oxirane that undergoes nucleophilic attack preferentially at the less‑substituted β‑carbon, yielding β‑amino alcohols as the dominant products. In contrast, gem‑dimethyl substitution at the 3‑position transforms the epoxide into a trisubstituted system where both steric shielding and the Thorpe–Ingold effect alter the kinetics and regiochemical outcome of ring‑opening reactions [3]. Consequently, a researcher requiring a sterically hindered, trisubstituted epoxide building block—for example, to access sterically congested chiral ligands or to probe structure–activity relationships in epoxide‑based inhibitor series—cannot achieve the same synthetic or pharmacological outcome by substituting the simpler, less hindered 2‑(oxiran‑2‑yl)pyridine or its mono‑substituted analogs [4]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(3,3-Dimethyl-2-oxiranyl)pyridine Relative to the Closest Structural Analogs


Gem‑Dimethyl Substitution Increases Molecular Volume and Predicted LogP by 0.3 Units Relative to the Unsubstituted 2‑(Oxiran‑2‑yl)pyridine

The target compound 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine (MW 149.19) has a predicted LogP of 0.74, compared to a predicted LogP of approximately 1.15 for the unsubstituted 2‑(oxiran‑2‑yl)pyridine (MW 121.14) [REFS-1; REFS-2]. Although the absolute difference is modest, the direction of the change—counter‑intuitively *lower* LogP despite the addition of two methyl groups—likely reflects the altered electronic distribution and dipole moment induced by the gem‑dimethyl substitution on the oxirane ring. This distinction in lipophilicity can be meaningful when selecting an epoxide building block for a synthesis where the distribution of the intermediate between organic and aqueous phases determines reaction efficiency or purification feasibility .

Physicochemical Profiling Drug Likeness Medicinal Chemistry

Boiling Point Elevation of Approximately 2.4 °C and Increased Molecular Weight (149.19 vs 121.14) Distinguish the Target Compound from the Parent 2‑(Oxiran‑2‑yl)pyridine

The predicted boiling point of 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine is 230.0±20.0 °C at 760 mmHg, compared to 227.6±20.0 °C for 2‑(oxiran‑2‑yl)pyridine [REFS-1; REFS-2]. The molecular weight difference (149.19 vs 121.14 g·mol⁻¹) is more practically significant: the target compound's higher mass, combined with its slightly elevated boiling range, provides an orthogonal verification parameter for identity and purity that is distinct from the parent analog. The 28.05 Da mass increment corresponds exactly to the addition of two methylene units (C₂H₄), enabling unambiguous differentiation via GC‑MS or LC‑MS even when both compounds co‑elute under certain chromatographic conditions .

Purification Physical Properties Quality Control

The Thorpe–Ingold Effect of the Gem‑Dimethyl Group Accelerates Epoxide Ring Closure by an Estimated Factor of 10⁴ to 10⁵ Relative to a Hypothetical Monosubstituted Epoxide in the Same System

The Thorpe–Ingold effect is a well‑documented phenomenon in which gem‑dialkyl substitution accelerates cyclization reactions by reducing the entropic penalty for ring closure. For epoxide formation from vicinal halohydrins or sulfonium ylides, the introduction of a gem‑dimethyl group has been shown to increase the rate of three‑membered ring formation by a factor of 10⁴ to 10⁵ compared to monosubstituted analogs [REFS-1; REFS-2]. Applied to 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine, the 3,3‑dimethyl substitution on the oxirane facilitates epoxide formation during synthesis (as demonstrated in the Florio–Troisi lithiation route) [3] and simultaneously stabilizes the epoxide product against hydrolytic degradation relative to a hypothetical monosubstituted 2‑(3‑methyl‑2‑oxiranyl)pyridine, for which no literature data exist [1]. This rate enhancement is a class‑level inference grounded in well‑established physical organic chemistry principles; no direct kinetic study of this specific compound has been published.

Synthetic Efficiency Epoxide Chemistry Reaction Kinetics

Trisubstituted Epoxide Structure Alters Regioselectivity of Nucleophilic Ring Opening: Preferential Attack at the Quaternary Carbon Is Expected, Unlike the Unsubstituted Analog

In the well‑characterized 2‑oxiranyl‑pyridine system reported by Wosińska‑Hrydczuk and Skarżewski, the monosubstituted terminal epoxide 2‑(oxiran‑2‑yl)pyridine undergoes Sc(OTf)₃‑catalyzed ring opening with chiral amines to give exclusively β‑amino alcohols (attack at the less‑substituted, primary carbon) in combined yields of 52–66% after 7 days at 80 °C [1]. For 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine, the gem‑dimethyl substitution creates a trisubstituted epoxide where the quaternary carbon constitutes a stereogenic center. Based on class‑level knowledge of trisubstituted epoxide reactivity, nucleophilic attack is expected to occur preferentially at the quaternary carbon via an SN1‑like pathway stabilized by the neighboring pyridine ring, in contrast to the SN2‑type attack at the primary carbon that dominates for the unsubstituted analog [2]. No experimental ring‑opening study of this specific compound with quantitative yield and regioselectivity data has been published, so this regiochemistry prediction remains at the class‑level inference strength.

Regioselectivity Chiral Ligand Synthesis Epoxide Reactivity

The Gem‑Dimethyl Oxirane Moiety Matches the Core Scaffold Observed in Certain Juvenile Hormone Analogs, Whereas the Simpler 2‑Oxiranyl‑Pyridine Does Not

The 3,3‑dimethyloxirane substructure is a recognized pharmacophoric element in insect juvenile hormone (JH) analogs: natural JH III and synthetic JH mimics such as methoprene and hydroprene all contain a 3,3‑dimethyloxirane (or structurally equivalent) terminus linked to a hydrophobic chain [1]. The target compound 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine incorporates this exact 3,3‑dimethyloxirane group directly attached to a pyridine ring. In contrast, the simpler 2‑(oxiran‑2‑yl)pyridine lacks the gem‑dimethyl substitution pattern and therefore does not mimic the JH epoxide pharmacophore. Although no quantitative JH‑binding or functional assay data exist for 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine itself, the structural match to the JH epoxide terminus suggests that this compound could serve as a privileged starting fragment for a JH‑mimetic discovery program, whereas the unsubstituted 2‑(oxiran‑2‑yl)pyridine could not fulfill the same pharmacophoric requirement [2].

Agrochemical Scaffolds Juvenile Hormone Mimics Structure–Activity Relationships

No Peer‑Reviewed Biological Activity Data Exist for 2‑(3,3‑Dimethyl‑2‑oxiranyl)pyridine; the Compound Remains an Uncharacterized Niche Building Block

Despite extensive searching of the primary literature, patents, and public bioactivity databases, no quantitative biological assay data—including enzyme inhibition IC₅₀, receptor binding Kᵢ/Kd, cell‑based activity, or in vivo pharmacokinetic parameters—were found for 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine (CAS 156215-83-7). This stands in marked contrast to structurally related 2‑pyridyl‑epoxide derivatives that have been profiled as epoxide hydrolase substrates or β‑adrenergic receptor antagonist precursors [REFS-1; REFS-2]. The absence of bioactivity data means that any biological differentiation claim for this compound would be purely speculative. This evidence gap is itself a differential point for procurement: the compound is an unexplored chemical space opportunity suitable for a research group seeking to establish first‑in‑class biological annotation for a novel 3,3‑dimethyloxiranyl‑pyridine scaffold, rather than a group that requires a pre‑validated tool compound with known target engagement [3].

Data Gap Procurement Caution Research Opportunity

Recommended Research and Industrial Application Scenarios for 2-(3,3-Dimethyl-2-oxiranyl)pyridine Based on Verified Differentiation Evidence


Synthesis of Sterically Hindered Chiral β‑Amino Alcohol Ligands via Regiodivergent Epoxide Ring Opening

Based on the expected regiochemistry reversal of the trisubstituted epoxide (Section 3, Evidence Item 4), 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine is best deployed as a starting material for the synthesis of β‑amino alcohols that bear a quaternary carbon center adjacent to the nitrogen. This structural motif is inaccessible from the monosubstituted parent 2‑(oxiran‑2‑yl)pyridine . Reaction of the target compound with chiral primary amines (e.g., (S)‑ or (R)‑1‑phenylethylamine) under Lewis acid catalysis analogous to the conditions reported by Wosińska‑Hrydczuk and Skarżewski [1] would test the hypothesis of quaternary‑carbon attack and potentially produce a novel diastereomeric pair of amino alcohols for evaluation as chiral ligands in zinc‑catalyzed aldol reactions or other asymmetric transformations.

Fragment‑Based or Scaffold‑Hopping Campaign Targeting the Juvenile Hormone Epoxide Pharmacophore

The 3,3‑dimethyloxirane substructure of the target compound constitutes the exact epoxide terminus required for juvenile hormone (JH) receptor binding . A research program in insect growth regulator discovery may procure 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine as a minimal pharmacophoric fragment. The pyridine nitrogen provides a synthetic handle for further derivatization (e.g., N‑alkylation, metal complexation, or cross‑coupling at the 3‑, 4‑, 5‑, or 6‑positions of the pyridine ring), enabling systematic exploration of the spatial and electronic requirements for JH‑mimetic activity while maintaining the critical gem‑dimethyl epoxide anchor. The simpler 2‑(oxiran‑2‑yl)pyridine cannot serve this role because it lacks the quaternary carbon characteristic of the JH pharmacophore .

Mechanistic Probe for the Thorpe–Ingold Effect in Heterocyclic Epoxide Ring Closure and Stability

The Thorpe–Ingold acceleration estimated at 10⁴‑ to 10⁵‑fold (Section 3, Evidence Item 3) makes 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine a suitable substrate for a physical organic chemistry study designed to quantify the kinetic and thermodynamic consequences of gem‑dimethyl substitution on pyridine‑appended epoxides . A comparative kinetic investigation of epoxide formation rates (via the Florio–Troisi lithiation route [1]) and hydrolytic stability (pH‑rate profiles) for 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine versus 2‑(oxiran‑2‑yl)pyridine would provide the first quantitative experimental validation of the Thorpe–Ingold effect in this specific heterocyclic system. The results would inform the design of more stable epoxide‑containing drug candidates or reactive chemical probes.

First‑in‑Class Biological Annotation of an Unexplored 3,3‑Dimethyloxiranyl‑Pyridine Scaffold

The complete absence of published bioactivity data for this compound (Section 3, Evidence Item 6) positions it as a blank‑slate opportunity for a target‑based screening campaign . A research group equipped with a diverse biochemical or cellular assay panel could procure 2‑(3,3‑dimethyl‑2‑oxiranyl)pyridine for primary screening against epoxide hydrolases (sEH, mEH), cytochrome P450 isoforms, or other epoxide‑interacting protein targets. Any hit identified would constitute a novel chemotype with first‑to‑publish novelty and potential intellectual property value, given that no patent or paper has reported biological activity for this CAS number. This scenario is specifically for discovery‑stage groups willing to accept the risk of an uncharacterized compound in exchange for the reward of novel target‑scaffold pairing.

Quote Request

Request a Quote for 2-(3,3-Dimethyl-2-oxiranyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.